2-(3-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
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Overview
Description
2-(3-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a complex organic compound featuring a pyrazole ring structure. Pyrazole derivatives are known for their diverse pharmacological properties and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves multi-step organic reactions. One common method involves the reaction of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde with an amine derivative, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethylisoxazole
- 5-amino-1,3-dimethylpyrazole
Uniqueness
2-(3-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties . Its fluorine substitution and pyrazole ring system are particularly noteworthy .
Properties
Molecular Formula |
C11H16FN5O |
---|---|
Molecular Weight |
253.28 g/mol |
IUPAC Name |
2-[3-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H16FN5O/c1-8-9(11(12)16(2)14-8)7-13-10-3-4-17(15-10)5-6-18/h3-4,18H,5-7H2,1-2H3,(H,13,15) |
InChI Key |
BZMKWLSSITYEEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CNC2=NN(C=C2)CCO)F)C |
Origin of Product |
United States |
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